molecular formula C28H31NO4S2 B11673899 (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673899
M. Wt: 509.7 g/mol
InChI Key: FJNIBPICQYPJSJ-XHPQRKPJSA-N
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Description

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in the synthesis include aldehydes, amines, and thiourea, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can modify the phenoxy or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone ring and associated functional groups play a crucial role in these interactions, influencing the compound’s affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(1-azepanyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one
  • (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H31NO4S2

Molecular Weight

509.7 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31NO4S2/c1-3-15-29-27(30)26(35-28(29)34)19-20-9-14-24(25(18-20)31-2)33-17-16-32-23-12-10-22(11-13-23)21-7-5-4-6-8-21/h3,9-14,18-19,21H,1,4-8,15-17H2,2H3/b26-19-

InChI Key

FJNIBPICQYPJSJ-XHPQRKPJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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